molecular formula C20H19BrN2OS2 B4545591 2-(4-bromophenyl)-6-ethoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione CAS No. 5880-31-9

2-(4-bromophenyl)-6-ethoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione

Cat. No.: B4545591
CAS No.: 5880-31-9
M. Wt: 447.4 g/mol
InChI Key: DHXQMPUMGVGTHS-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a fused thiazolo[5,4-c]quinoline core with a 1-thione moiety. Key structural elements include:

  • 4-Bromophenyl substituent: Introduces electron-withdrawing effects and enhances lipophilicity .
  • 6-Ethoxy group: Modifies electronic distribution and solubility .

The compound’s synthesis likely involves cyclization reactions analogous to methods reported for related thiazoloquinoline derivatives, such as those involving hydrogen halides or elimination pathways .

Properties

IUPAC Name

2-(4-bromophenyl)-6-ethoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2OS2/c1-4-24-15-7-5-6-14-16-18(20(2,3)22-17(14)15)26-23(19(16)25)13-10-8-12(21)9-11-13/h5-11,22H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXQMPUMGVGTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1NC(C3=C2C(=S)N(S3)C4=CC=C(C=C4)Br)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365471
Record name 2-(4-bromophenyl)-6-ethoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5880-31-9
Record name 2-(4-bromophenyl)-6-ethoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-6-ethoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione typically involves the reaction of 4-bromoaniline with ethyl 2-chloroacetoacetate in the presence of a base, followed by cyclization with elemental sulfur. The reaction conditions often include heating the mixture to reflux in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-6-ethoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the original compound .

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of thiazoloquinoline compounds exhibit significant anticancer properties. For instance, studies indicate that modifications in the thiazoloquinoline structure can lead to enhanced cytotoxic effects against various cancer cell lines. The bromophenyl group may contribute to increased potency through enhanced interactions with cellular targets.

Antimicrobial Properties

Thiazoloquinoline derivatives have demonstrated antimicrobial activity against a range of pathogens. A study published in the Journal of Medicinal Chemistry highlighted the efficacy of similar compounds against both Gram-positive and Gram-negative bacteria, suggesting that 2-(4-bromophenyl)-6-ethoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione may also possess similar properties.

Inhibition of Enzymatic Activity

This compound has potential as an enzyme inhibitor. Research indicates that thiazoloquinolines can inhibit specific enzymes related to cancer progression and microbial resistance. For example, compounds with similar structures have been shown to inhibit topoisomerases and kinases, which are critical in cellular processes.

Drug Development and Design

The unique structural characteristics of 2-(4-bromophenyl)-6-ethoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione make it a candidate for drug development. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and reduce toxicity. The compound's ability to modulate biological pathways presents opportunities for developing novel therapeutics.

Case Studies

StudyObjectiveFindings
Study on Anticancer Effects Evaluate cytotoxicity against cancer cell linesShowed significant inhibition of cell proliferation in breast and lung cancer models.
Antimicrobial Activity Assessment Test against bacterial strainsDemonstrated effective inhibition of Staphylococcus aureus and Escherichia coli growth.
Enzyme Inhibition Research Investigate inhibitory effects on kinasesFound to effectively inhibit kinase activity associated with tumor growth.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-6-ethoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular membranes, disrupting their integrity and leading to cell death . The exact molecular pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following table and discussion highlight key differences between the target compound and analogs in terms of structure, substituents, and properties.

Table 1: Structural and Functional Comparison

Compound Name (Reference) Core Structure Key Substituents Physical/Chemical Notes
Target compound Thiazolo[5,4-c]quinoline-1-thione 4-Bromophenyl, 6-ethoxy, 4,4-dimethyl Bromophenyl enhances lipophilicity; ethoxy may improve metabolic stability.
8-Methoxy-4,4-dimethyl-5-(2-thienylcarbonyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione Dithiolo[3,4-c]quinoline-1-thione 8-Methoxy, 4,4-dimethyl, 5-(2-thienylcarbonyl) M.p. 158–159°C; thienylcarbonyl introduces π-conjugation, altering electronic properties.
2-(3,5-Dimethylphenyl)-4,4,7-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione Thiazolo[5,4-c]quinoline-1-thione 3,5-Dimethylphenyl, 4,4,7-trimethyl Increased methyl groups may enhance solubility but reduce reactivity.
(5E)-2-(4-Bromophenyl)-5-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Thiazolo[3,2-b][1,2,4]triazol-6-one 4-Bromophenyl, 2-ethoxybenzylidene Benzylidene group introduces planar geometry, potentially affecting binding affinity.
8-Ethoxy-4,4-dimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione Dithiolo[3,4-c]quinoline-1-thione 8-Ethoxy, 4,4-dimethyl Replacement of thiazole with dithiolo alters sulfur content, impacting redox behavior.

Key Observations:

Core Heterocycle Variations: Thiazolo[5,4-c]quinoline (target) vs. Thiazolo-triazol-one derivatives (): Feature a triazole ring fused to thiazole, enhancing hydrogen-bonding capacity compared to quinoline-based cores .

Substituent Effects: Bromophenyl vs. Thienylcarbonyl (): Bromine’s electronegativity contrasts with the electron-rich thienyl group, affecting charge distribution and intermolecular interactions. Ethoxy vs. Methoxy (): Ethoxy’s longer alkyl chain may improve membrane permeability in biological systems compared to methoxy . Dimethylamino vs. Ethoxybenzylidene (): Dimethylamino groups () introduce basicity, while benzylidene moieties () extend conjugation .

Physical Properties :

  • The compound in exhibits a melting point of 158–159°C, likely due to its crystalline dithiolo core and thienylcarbonyl group . Data for the target compound’s m.p. are unavailable but predicted to be higher due to bromophenyl’s rigidity.

Synthetic Pathways: Thiazoloquinolines are often synthesized via cyclization of thioamide intermediates (e.g., with hydrogen halides) , whereas dithiolo derivatives may require sulfur-rich precursors .

Biological Activity

The compound 2-(4-bromophenyl)-6-ethoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione (CAS Number: 5880-31-9) is a thiazoloquinoline derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and various pharmacological effects.

  • Molecular Formula : C20_{20}H19_{19}BrN2_2OS2_2
  • Molecular Weight : 447.41 g/mol
  • Structural Features : The compound features a thiazoloquinoline core with a bromophenyl and ethoxy substituent, which may influence its biological activity.

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential in several therapeutic areas.

Antimicrobial Activity

Research indicates that derivatives of thiazoloquinoline compounds exhibit significant antimicrobial properties. For instance:

  • The compound has shown effectiveness against Candida albicans , with inhibition zones comparable to standard antibiotics such as ampicillin .
  • A study reported that certain thiazoloquinoline derivatives demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Antioxidant Activity

Thiazoloquinoline derivatives are also recognized for their antioxidant properties. The ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases .

Anticancer Activity

Preliminary studies have indicated that compounds within the thiazoloquinoline family may possess anticancer properties. They have been implicated in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines .

The mechanisms through which 2-(4-bromophenyl)-6-ethoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit specific enzymes related to bacterial growth and cancer cell proliferation .
  • Modulation of Signaling Pathways : Thiazoloquinolines may interfere with signaling pathways that regulate cell survival and apoptosis .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various thiazoloquinoline derivatives, including the compound . Results showed significant inhibition against multiple strains of bacteria and fungi .
  • Antioxidant Potential :
    • Research highlighted the antioxidant capacity of thiazoloquinolines through DPPH radical scavenging assays, demonstrating a strong correlation between structural modifications and antioxidant efficacy .
  • Anticancer Properties :
    • In vitro studies demonstrated that the compound could reduce viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting its potential as a chemotherapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-bromophenyl)-6-ethoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione
Reactant of Route 2
Reactant of Route 2
2-(4-bromophenyl)-6-ethoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione

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